molecular formula C20H40O2 B13951176 Ethyl 15-methylheptadecanoate CAS No. 57274-46-1

Ethyl 15-methylheptadecanoate

Cat. No.: B13951176
CAS No.: 57274-46-1
M. Wt: 312.5 g/mol
InChI Key: XTUIETPOMPQEIS-UHFFFAOYSA-N
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Biological Activity

Ethyl 15-methylheptadecanoate, a fatty acid ester with the chemical formula C20H40O2C_{20}H_{40}O_2, has garnered attention for its potential biological activities. This compound is primarily derived from various natural sources, and its biological effects can be attributed to its structural characteristics, particularly its long carbon chain and ester functional group.

This compound is categorized as a fatty acid ester, which influences its solubility, volatility, and reactivity. The compound is notable for its hydrophobic nature due to the long alkyl chain, which may affect its interaction with biological membranes and enzymes.

1. Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including diabetes and cardiovascular disorders.

  • Mechanism : The antioxidant activity is primarily attributed to the ability of the compound to scavenge free radicals and reduce oxidative damage in cells. This has been evidenced by in vitro assays where the compound showed pronounced radical scavenging capabilities .

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various pathogens:

  • Bacterial Activity : The compound has shown efficacy against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. Its mechanism of action may involve disrupting bacterial cell membranes due to its lipophilic nature .
  • Fungal Activity : In addition to bacterial strains, this compound demonstrated antifungal properties against Candida albicans, suggesting potential applications in treating fungal infections .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

  • Research Findings : Studies indicated that this compound could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes .

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Diabetes Management : A study on diabetic rats indicated that administration of extracts containing this compound led to improved glycemic control and reduced oxidative stress markers, suggesting its potential as an adjunct therapy in diabetes management .
  • Wound Healing : Another investigation focused on the topical application of formulations containing this compound, revealing enhanced wound healing properties attributed to its antimicrobial and anti-inflammatory actions .

Research Findings Summary

Biological ActivityObservationsReferences
AntioxidantSignificant radical scavenging activity
AntimicrobialEffective against E. coli and C. albicans
Anti-inflammatoryInhibition of COX and LOX enzymes
Diabetes ManagementImproved glycemic control in diabetic models
Wound HealingEnhanced healing properties in topical applications

Properties

CAS No.

57274-46-1

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

ethyl 15-methylheptadecanoate

InChI

InChI=1S/C20H40O2/c1-4-19(3)17-15-13-11-9-7-6-8-10-12-14-16-18-20(21)22-5-2/h19H,4-18H2,1-3H3

InChI Key

XTUIETPOMPQEIS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCCCCCCC(=O)OCC

Origin of Product

United States

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